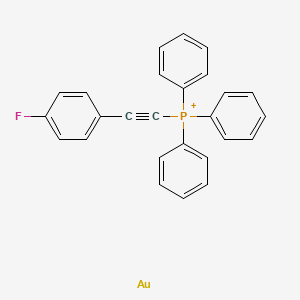
2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold: is a compound that belongs to the class of organogold compounds. It is characterized by the presence of a gold atom bonded to a triphenylphosphine ligand and a 2-(4-fluorophenyl)ethynyl group. This compound is primarily used in research settings, particularly in the fields of catalysis and material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold typically involves the reaction of triphenylphosphine with a gold precursor, such as gold chloride, in the presence of a base. The 2-(4-fluorophenyl)ethynyl group is introduced through a coupling reaction with an appropriate alkyne precursor .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold(III) complexes back to gold(I) or gold(0) states.
Substitution: The triphenylphosphine ligand can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other phosphines or nitrogen-based ligands.
Major Products:
Oxidation: Gold(III) complexes.
Reduction: Gold(I) or gold(0) complexes.
Substitution: New gold complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold is used as a catalyst in various organic reactions, including cross-coupling reactions and cycloadditions .
Medicine: Research is ongoing to explore the use of gold compounds in medicine, particularly for their anti-cancer and anti-inflammatory properties .
Industry: In industry, this compound is used in the development of advanced materials, such as conductive polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold involves its interaction with molecular targets through its gold center. The gold atom can coordinate with various substrates, facilitating catalytic reactions. The triphenylphosphine ligand stabilizes the gold center, while the 2-(4-fluorophenyl)ethynyl group can participate in π-π interactions and other non-covalent interactions .
Comparaison Avec Des Composés Similaires
Triphenylphosphinegold chloride: Another organogold compound with similar catalytic properties.
2-(4-fluorophenyl)ethynyl-palladium: A palladium analog with similar structural features but different reactivity.
Triphenylphosphinegold acetate: A related compound with different ligands but similar applications.
Uniqueness: 2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold is unique due to the presence of the 2-(4-fluorophenyl)ethynyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications and provides unique interactions in biological systems .
Propriétés
Numéro CAS |
113286-70-7 |
|---|---|
Formule moléculaire |
C26H19AuFP+ |
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)ethynyl-triphenylphosphanium;gold |
InChI |
InChI=1S/C26H19FP.Au/c27-23-18-16-22(17-19-23)20-21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H;/q+1; |
Clé InChI |
XJLVABRHEIROIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[P+](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


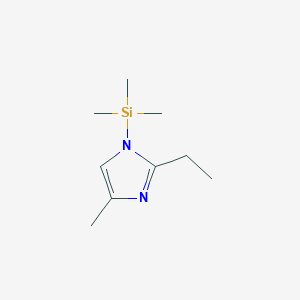
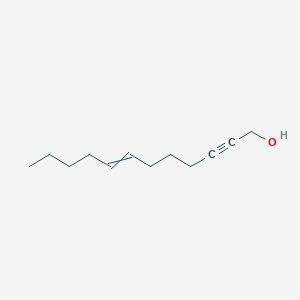
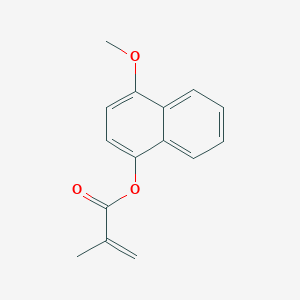
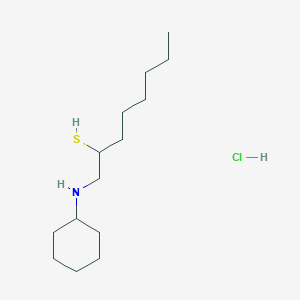

![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
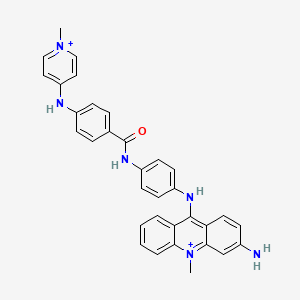
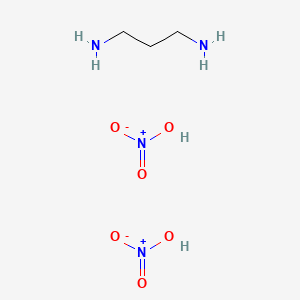
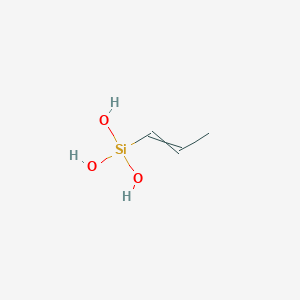

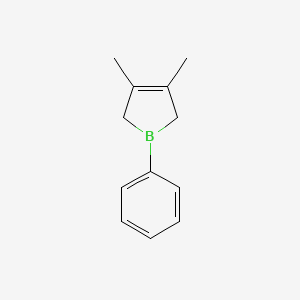
![N-{[2-(1H-Benzimidazol-2-yl)hydrazinyl]methylidene}-N'-benzylcarbamimidothioic acid](/img/structure/B14314412.png)
